molecular formula C9H16ClNO2 B6160192 2-[(3R,4S)-3-ethenylpiperidin-4-yl]acetic acid hydrochloride CAS No. 66087-81-8

2-[(3R,4S)-3-ethenylpiperidin-4-yl]acetic acid hydrochloride

Cat. No. B6160192
CAS RN: 66087-81-8
M. Wt: 205.7
InChI Key:
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Description

The compound “2-[(3R,4S)-3-ethenylpiperidin-4-yl]acetic acid hydrochloride” is a chemical compound that contains a five-membered pyrrolidine ring . This ring is a nitrogen heterocycle that is widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The interest in this saturated scaffold is enhanced by the possibility to efficiently explore the pharmacophore space due to sp3-hybridization, the contribution to the stereochemistry of the molecule, and the increased three-dimensional (3D) coverage due to the non-planarity of the ring .


Synthesis Analysis

The synthesis of compounds containing the pyrrolidine ring can be achieved through two main strategies . The first involves ring construction from different cyclic or acyclic precursors, reporting the synthesis and the reaction conditions . The second involves the functionalization of preformed pyrrolidine rings, such as proline derivatives . The stereogenicity of carbons in the pyrrolidine ring is a significant feature, and different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates .


Molecular Structure Analysis

The molecular structure of “2-[(3R,4S)-3-ethenylpiperidin-4-yl]acetic acid hydrochloride” includes a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . This ring is non-planar, which allows for increased three-dimensional coverage . The compound also contains an ethenyl group and an acetic acid group .


Chemical Reactions Analysis

The pyrrolidine ring in the compound can undergo various chemical reactions . These reactions can involve the ring itself or the functional groups attached to it . The type of reaction and the products formed can depend on the reaction conditions and the reagents used .

Future Directions

The pyrrolidine ring, a key component of “2-[(3R,4S)-3-ethenylpiperidin-4-yl]acetic acid hydrochloride”, is a versatile scaffold for the development of novel biologically active compounds . Future research could explore new synthetic strategies, investigate the influence of steric factors on biological activity, and design new pyrrolidine compounds with different biological profiles .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 2-[(3R,4S)-3-ethenylpiperidin-4-yl]acetic acid hydrochloride involves the reaction of ethenylpiperidine with acetic anhydride followed by hydrolysis and acidification to obtain the final product.", "Starting Materials": [ "Ethenylpiperidine", "Acetic anhydride", "Water", "Hydrochloric acid" ], "Reaction": [ "Step 1: Ethenylpiperidine is reacted with acetic anhydride in the presence of a catalyst such as pyridine to form 2-[(3R,4S)-3-ethenylpiperidin-4-yl]acetic anhydride.", "Step 2: The resulting product is then hydrolyzed with water to form 2-[(3R,4S)-3-ethenylpiperidin-4-yl]acetic acid.", "Step 3: The final product is obtained by acidifying the solution with hydrochloric acid to form 2-[(3R,4S)-3-ethenylpiperidin-4-yl]acetic acid hydrochloride." ] }

CAS RN

66087-81-8

Molecular Formula

C9H16ClNO2

Molecular Weight

205.7

Purity

95

Origin of Product

United States

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